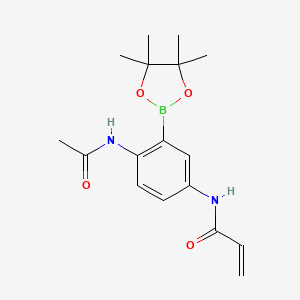

![molecular formula C14H13NO2 B567303 2-[3-(N-Methylaminocarbonyl)phenyl]phenol CAS No. 1261943-43-4](/img/structure/B567303.png)

2-[3-(N-Methylaminocarbonyl)phenyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

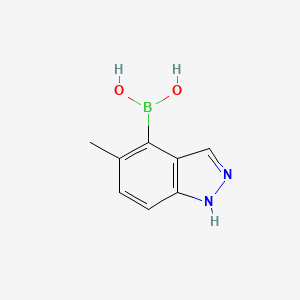

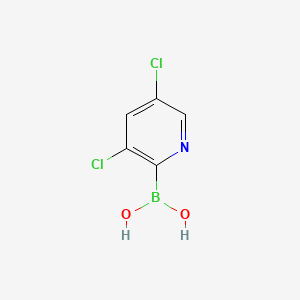

“2-[3-(N-Methylaminocarbonyl)phenyl]phenol” is a chemical compound with the linear formula C14H13NO2 . It is also known as 2’-hydroxy-N-methyl [1,1’-biphenyl]-3-carboxamide .

Molecular Structure Analysis

The molecular structure of “2-[3-(N-Methylaminocarbonyl)phenyl]phenol” is represented by the linear formula C14H13NO2 . The InChI code for this compound is 1S/C14H13NO2/c1-15-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) .Applications De Recherche Scientifique

Anticancer Research

Cinnamic acid derivatives, closely related to the chemical structure of 2-[3-(N-Methylaminocarbonyl)phenyl]phenol, have been extensively studied for their anticancer properties. The 3-phenyl acrylic acid functionality in these compounds allows for diverse chemical reactions, making them potent antitumor agents. Despite their long medicinal history, these derivatives have been underutilized in cancer research until recently. The past two decades have seen a surge in attention towards understanding their antitumor efficacy, indicating a promising area for further investigation into related compounds like 2-[3-(N-Methylaminocarbonyl)phenyl]phenol (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Pharmacological Effects of Phenolic Compounds

Phenolic compounds, such as 2-[3-(N-Methylaminocarbonyl)phenyl]phenol, have garnered attention for their diverse pharmacological effects. Chlorogenic Acid (CGA), a phenolic compound, has demonstrated significant antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. CGA's ability to modulate lipid and glucose metabolism suggests that similar phenolic compounds could have broad therapeutic applications, including the treatment of metabolic disorders like diabetes and obesity (M. Naveed et al., 2018).

Environmental and Toxicological Aspects of Phenolic Antioxidants

The environmental occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs) have been subjects of intense study. SPAs like 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-phenol, which share functional similarities with 2-[3-(N-Methylaminocarbonyl)phenyl]phenol, have been found in various environmental matrices and even in human tissues. Exposure routes include food intake and personal care products, raising concerns about potential hepatic toxicity and endocrine-disrupting effects. Future research is directed towards understanding the toxicity of novel SPAs and developing safer alternatives (Runzeng Liu & S. Mabury, 2020).

Bioactivity and Applications in Food Science

Methylglyoxal, a component found in thermally processed foods, has been studied for its interaction with amino acids and phenolic compounds, indicating the potential for substances like 2-[3-(N-Methylaminocarbonyl)phenyl]phenol to mitigate harmful effects in food. These interactions suggest a role for phenolic compounds in enhancing food safety and nutritional value. However, the metabolism and toxicology of dietary adducts formed from these interactions require further investigation to fully harness the benefits of phenolic compounds in food science (Jie Zheng et al., 2020).

Removal of Phenols from Wastewater

The study of adsorbents for the removal of phenols from wastewater highlights the environmental significance of understanding and manipulating phenolic compounds. Various adsorbents have been researched for their capacity to remove phenolic compounds, demonstrating the relevance of chemical structure in environmental remediation processes. This research underscores the need for innovative solutions to pollution problems caused by phenolic substances and their derivatives (G. Issabayeva et al., 2017).

Propriétés

IUPAC Name |

3-(2-hydroxyphenyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-14(17)11-6-4-5-10(9-11)12-7-2-3-8-13(12)16/h2-9,16H,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBYQHJOOZFEJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683535 |

Source

|

| Record name | 2'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(N-Methylaminocarbonyl)phenyl]phenol | |

CAS RN |

1261943-43-4 |

Source

|

| Record name | 2'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

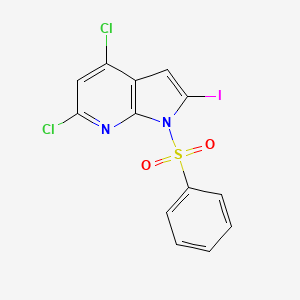

![5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567227.png)

![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)